molecular formula C58H78N8O8 B612067 AZD5582

AZD5582

货号: B612067
分子量: 1015.3 g/mol
InChI 键: WLMCRYCCYXHPQF-ZVMUOSSASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Applications in Oncology

1. Anti-Tumor Activity

AZD5582 has shown promise in treating various cancers, particularly pancreatic cancer. In preclinical studies, it induced apoptosis in pancreatic cancer cells by targeting cIAP1 and XIAP, leading to downregulation of Mcl-1, a protein that promotes cell survival. The efficacy of this compound was found to depend on the expression levels of p-Akt and p-XIAP within the tumor microenvironment .

Table 1: Summary of Anti-Tumor Effects of this compound

Cancer TypeMechanism of ActionEfficacy Observed
Pancreatic CancerInduces apoptosis via IAP inhibitionSignificant reduction in tumor growth
Other CancersEnhances immune response and apoptosisVariable efficacy depending on context

2. Combination Therapies

This compound has been evaluated in combination with other therapeutic agents to enhance its anti-tumor effects. For instance, combining this compound with venetoclax (another anti-cancer drug) showed improved outcomes in patient-derived xenograft models . This suggests that this compound may be a valuable component in multi-drug regimens for cancer treatment.

Applications in HIV Research

1. Latency Reversal

This compound has been investigated as a latency-reversing agent for HIV/SIV. Studies demonstrated that it effectively induces viral RNA expression in latently infected CD4+ T cells, thus facilitating the potential clearance of these cells through immune-mediated mechanisms .

Table 2: Efficacy of this compound in HIV/SIV Research

Study FocusFindingsImplications
Latency ReversalInduced viral RNA expression in humanized micePotential strategy for HIV eradication
Combination with AntibodiesEnhanced latency reversal when combined with IL-15 superagonistsImproved therapeutic strategies for HIV cure

2. Pediatric Applications

Research also explored the use of this compound in pediatric models of SIV infection. While efficacy was lower than in adult models, this compound still induced on-ART viremia in a significant percentage of treated infant rhesus macaques . This highlights the need for tailored approaches when considering latency-reversing therapies for children.

Case Studies

Case Study 1: Pancreatic Cancer Treatment
In a study involving human pancreatic cancer cells, this compound demonstrated significant anti-tumor activity by inducing apoptosis through the downregulation of Mcl-1. The study indicated that sensitivity to this compound was influenced by the phosphorylation status of XIAP and Akt, suggesting potential biomarkers for patient selection .

Case Study 2: HIV Latency Reversal
A study conducted on SIV-infected rhesus macaques showed that this compound could reactivate latent viruses effectively. When used alongside SIV-specific antibodies and IL-15 superagonists, there was a notable reduction in viral reservoirs, underscoring its potential role in combination therapies aimed at achieving an HIV cure .

生化分析

Biochemical Properties

AZD5582 binds to the BIR3 domains of cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2) and X-linked inhibitor of apoptosis protein (XIAP) with IC50 values of 15, 21, and 15 nM, respectively . This interaction leads to the rapid degradation of cIAP1 . The compound also interacts with other anti-apoptotic factors including cFLIP and MCL-1 .

Cellular Effects

This compound has been shown to induce apoptosis in various cell types . In hepatocellular carcinoma cells, it works synergistically with extracellular vesicle delivery of TNF-related apoptosis-inducing ligand (EV-T) to induce apoptosis . In HIV treatment, this compound increases cell-associated HIV RNA expression in resting CD4+ T cells from ART-suppressed, HIV-infected donors .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of the non-canonical NFkB pathway, leading to the conversion of the inactive p100 form of NFκB2 into the active p52 transcription factor . This process is facilitated by the rapid degradation of cIAP1, an effect of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, the depletion of cIAP1 and conversion of p100 to p52 by this compound was dose-dependent, with cIAP1 depleted and p100 cleaved at concentrations exceeding 0.1nM .

Dosage Effects in Animal Models

In animal models, the combined therapy with low doses of this compound and EV-Ts triggered drastically enhanced apoptosis leading to the complete eradication of Huh7 tumor development . In another study, all animals received a single dose of the anti-CD8α depleting antibody, MT807R1 (50mg/kg, s.c.), followed by 5 weekly doses of this compound (0.1 mg/kg, i.v.). Following this treatment, 100% of the animals experienced on-ART viremia above 60 copies per ml of plasma .

生物活性

AZD5582 is a potent small molecule that functions as a SMAC (Second Mitochondria-derived Activator of Caspases) mimetic, primarily acting as an inhibitor of apoptosis proteins (IAPs). This compound has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and HIV latency reversal. Below, we delve into the mechanisms of action, therapeutic potential, and significant research findings related to this compound.

This compound exerts its biological effects by targeting various IAPs, including X-linked IAP (XIAP) and cellular IAPs (cIAP1 and cIAP2). The compound binds to the BIR3 domain of XIAP, preventing its interaction with caspase-9, thereby promoting apoptosis in cancer cells. The IC50 values for this compound are reported as 15 nM for XIAP and cIAP1, and 21 nM for cIAP2 .

Key Mechanisms:

  • Inhibition of PI3K/AKT Signaling : this compound has been shown to induce apoptosis in pancreatic cancer cells by inhibiting the PI3K/AKT pathway .
  • Activation of ncNFκB Pathway : The compound activates the non-canonical NFκB signaling pathway, which is crucial for reversing HIV latency in infected cells .

Biological Activity in Cancer

This compound has demonstrated significant anti-cancer activity across various studies. Its effects have been explored in different cancer types, including pancreatic cancer and breast cancer.

Case Study: Pancreatic Cancer

In a study focused on pancreatic cancer (PC), this compound was identified as an effective SHCBP1 inhibitor. It was found to restrain tumor growth in cell lines, organoids, and patient-derived xenografts by inducing apoptosis through the inhibition of PI3K/AKT signaling pathways .

Case Study: Breast Cancer

In breast cancer models, this compound caused tumor regression in xenograft-bearing mice. It induced apoptosis in MDA-MB-231 breast cancer cells by degrading cIAP1 and cIAP2 .

Biological Activity in HIV Latency Reversal

This compound has shown promise as a latency-reversing agent (LRA) for HIV. In various studies, it has been demonstrated to activate latent HIV reservoirs in ART-suppressed individuals.

Key Findings:

  • Activation of Viral Transcripts : this compound treatment increased viral RNA levels in CD4+ T cells from HIV-infected patients. This suggests that this compound can effectively reverse HIV latency by enhancing ncNFκB pathway activation .
  • Combination Therapies : In studies involving SIV-infected rhesus macaques, this compound was used alongside SIV-specific antibodies and IL-15 superagonists (N-803). This combination not only induced viral reactivation but also reduced total SIV-DNA levels in lymph nodes .

Research Findings Summary

Study Focus Findings Reference
Pancreatic CancerInduces apoptosis via PI3K/AKT inhibition; effective against PC cell lines and xenografts
Breast CancerCauses tumor regression; induces apoptosis by degrading IAPs
HIV Latency ReversalActivates latent HIV reservoirs; increases viral RNA levels
Combination Therapy with N-803Enhances latency reversal; reduces SIV-DNA in lymph nodes

属性

IUPAC Name

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H78N8O8/c1-37(59-3)53(67)61-49(39-21-9-7-10-22-39)57(71)65-31-19-29-45(65)55(69)63-51-43-27-15-13-25-41(43)35-47(51)73-33-17-5-6-18-34-74-48-36-42-26-14-16-28-44(42)52(48)64-56(70)46-30-20-32-66(46)58(72)50(40-23-11-8-12-24-40)62-54(68)38(2)60-4/h13-16,25-28,37-40,45-52,59-60H,7-12,19-24,29-36H2,1-4H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)/t37-,38-,45-,46-,47+,48+,49-,50-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMCRYCCYXHPQF-ZVMUOSSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)OCC#CC#CCO[C@@H]5CC6=CC=CC=C6[C@@H]5NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H78N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1015.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AZD5582
Reactant of Route 2
Reactant of Route 2
AZD5582
Reactant of Route 3
Reactant of Route 3
AZD5582
Reactant of Route 4
Reactant of Route 4
AZD5582
Reactant of Route 5
AZD5582
Reactant of Route 6
Reactant of Route 6
AZD5582

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。